

Application Note: Synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

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Compound of Interest

Compound Name: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

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Abstract

This document provides a detailed protocol for the synthesis of **(S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the mesylation of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate using methanesulfonyl chloride in the presence of a tertiary amine base. This application note includes a summary of quantitative data, a detailed experimental procedure, and a workflow diagram to ensure reproducibility and scalability in a laboratory setting.

Introduction

(S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. Its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, is a chiral piperidine derivative utilized in the synthesis of inhibitors for various enzymes. The conversion of the hydroxyl group to a mesylate creates an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of diverse functionalities at the C3 position of the piperidine ring. This protocol details a standard and efficient method for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **(S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate**. Please note that the yield is based on a similar mesylation reaction reported in the literature and may vary depending on specific experimental conditions.

| Parameter | Value | Reference |
|----------------------|--|------------------------|
| Starting Material | (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate | Commercially Available |
| Reagents | Methanesulfonyl chloride, Triethylamine | Commercially Available |
| Solvent | Dichloromethane (DCM) | Commercially Available |
| Reaction Temperature | 0 °C to Room Temperature | General Protocol |
| Reaction Time | 1-4 hours | General Protocol |
| Typical Yield | ~69% | [1] |
| Purity | >95% (by NMR) | Expected |

Experimental Protocol

This protocol is a general method adapted for the synthesis of **(S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate**.

Materials:

- (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous

- 1M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Base: To the cooled solution, add triethylamine (1.5 eq.) dropwise while stirring.
- Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the ice bath can be removed, and the reaction can be stirred at room temperature for an additional 1-2 hours.
- Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

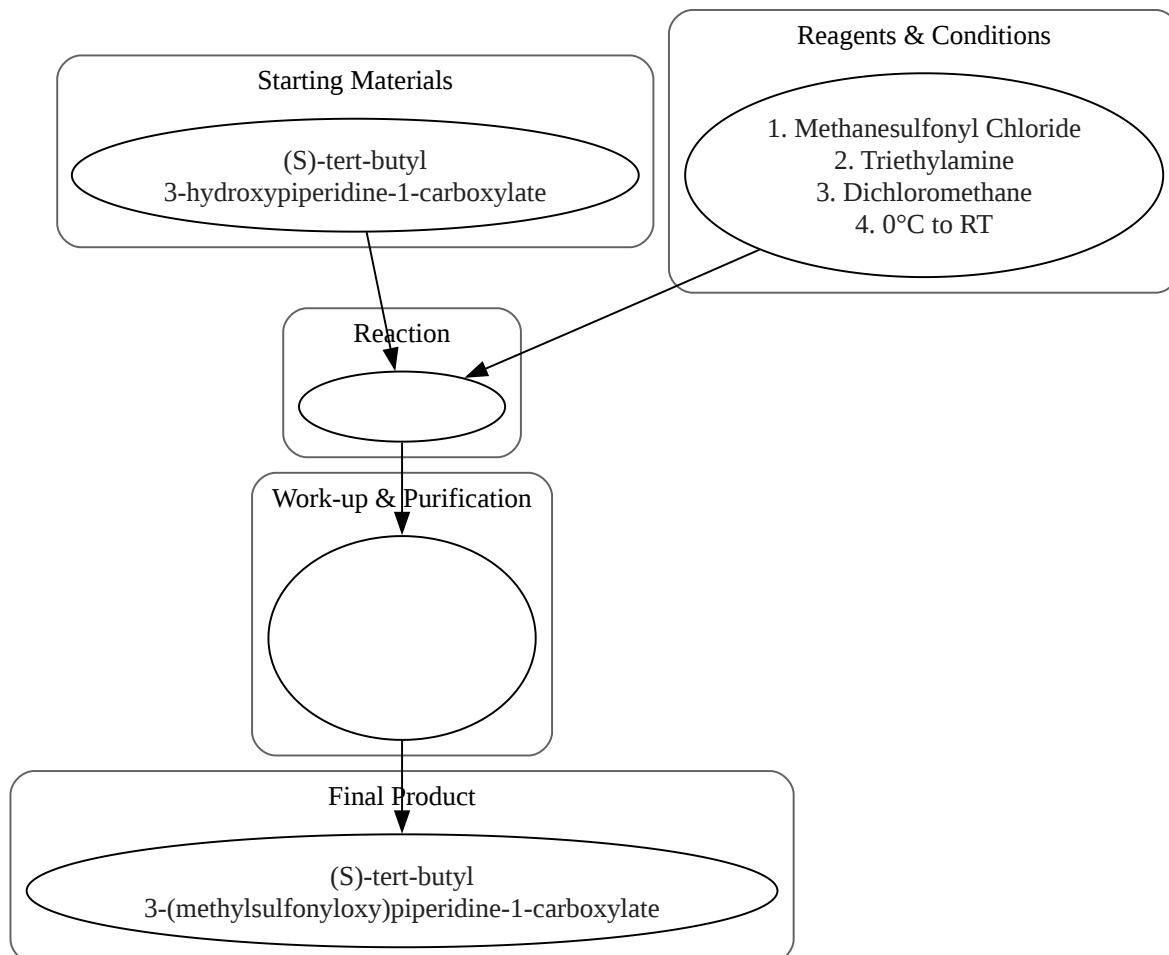
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Spectroscopic Data:

While specific spectroscopic data for the title compound is not readily available in the searched literature, the following are expected ¹H NMR chemical shifts based on the structure and data for similar compounds:

- ¹H NMR (CDCl₃): δ 4.9-5.1 (m, 1H, CH-OMs), 3.0-3.8 (m, 4H, piperidine CH₂), 3.0 (s, 3H, SO₂CH₃), 1.8-2.2 (m, 4H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃).

Workflow and Signaling Pathway Diagrams

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Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

- Methanesulfonyl chloride is corrosive and lachrymatory. Handle with care.
- Triethylamine is a flammable and corrosive liquid.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

This protocol provides a reliable method for the synthesis of **(S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate**. The straightforward procedure and common laboratory reagents make it accessible for a wide range of researchers in the field of drug discovery and development.

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References

- 1. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]
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